molecular formula C16H21N5O3S B359459 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine CAS No. 879056-53-8

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B359459
CAS No.: 879056-53-8
M. Wt: 363.4g/mol
InChI Key: MIQALILCGOGOFI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine core substituted with a phenylsulfonyl group at the 4-position and a 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl moiety at the 1-position. Its molecular formula is C₁₆H₂₀ClN₅O₃S (molar mass: 397.88 g/mol) and CAS number 879056-59-4 .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-14(11-20-13-17-12-18-20)16(22)19-7-9-21(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQALILCGOGOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Sulfonylation typically employs phenylsulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). For example, 4-(phenylsulfonyl)piperazine is synthesized by reacting piperazine (1 equiv) with phenylsulfonyl chloride (1.1 equiv) in THF at 0–5°C for 2 hours, followed by gradual warming to room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Table 1: Sulfonylation of Piperazine

ReagentSolventBaseTemperatureYieldReference
Phenylsulfonyl chlorideTHFK₂CO₃0°C → RT85%
Phenylsulfonyl chlorideDCMTEART78%

Purification and Characterization

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/heptane gradient). Successful sulfonylation is confirmed by ¹H NMR (DMSO-d₆): δ 7.46–7.61 (m, 5H, ArH), 3.56–3.75 (m, 8H, NCH₂).

Synthesis of 2-Methyl-3-(1H-1,2,4-Triazol-1-yl)Propanoyl Chloride

The triazole-containing acylating agent is prepared through sequential reactions to construct the propanoyl-triazole backbone.

Triazole Ring Formation

1,2,4-Triazole derivatives are commonly synthesized via cyclocondensation of nitriles with hydrazines or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, 1H-1,2,4-triazole is formed by reacting propionitrile with hydrazine hydrate in ethanol under reflux, followed by alkylation with methyl iodide to introduce the 1-substituent.

Propanoyl Chain Introduction

The triazole is then functionalized with a propanoyl group through nucleophilic substitution. Reacting 1H-1,2,4-triazole with 3-chloropropanoyl chloride in the presence of TEA yields 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl chloride .

Table 2: Synthesis of Triazole-Propanoyl Chloride

StepReagentsConditionsYieldReference
Triazole formationPropionitrile, NH₂NH₂Ethanol, reflux72%
AlkylationMethyl iodide, K₂CO₃DMF, RT, 12h65%
Acylation3-Chloropropanoyl chlorideDCM, TEA, 0°C58%

Acylation of 4-(Phenylsulfonyl)Piperazine

The final step involves coupling the sulfonylated piperazine with the triazole-propanoyl chloride.

Coupling Strategies

Acylation is performed under Schotten-Baumann conditions or using coupling agents like HATU. For example, reacting 4-(phenylsulfonyl)piperazine (1 equiv) with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl chloride (1.2 equiv) in DCM with TEA (2 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours, affords the target compound. Alternatively, HATU-mediated coupling in DMSO at RT ensures milder conditions, particularly for acid-sensitive intermediates.

Table 3: Acylation Reaction Parameters

Acylating AgentBase/Coupling AgentSolventTemperatureYieldReference
Propanoyl chlorideTEADCM0°C → RT68%
Propanoyl chlorideHATU, DIPEADMSORT74%

Workup and Purification

The reaction mixture is quenched with water, extracted with ethyl acetate, and dried over MgSO₄. Purification via column chromatography (ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) yields the pure product.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.09 (s, 1H, triazole-H), 4.43 (s, 4H, SCH₂), 3.75 (s, 3H, CH₃), 2.47 (s, 6H, CH₃).

  • IR (KBr) : 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=O), 3425 cm⁻¹ (NH₂).

  • HRMS : m/z 363.4 [M+H]⁺ (calculated for C₁₆H₂₁N₅O₃S).

Purity Assessment

HPLC analysis (C18 column, 30% acetonitrile/70% water) shows a single peak at retention time 6.7 minutes, confirming >98% purity.

Yield Optimization and Challenges

Critical Factors

  • Temperature Control : Acylation at 0°C minimizes side reactions (e.g., piperazine bis-acylation).

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reagent solubility but may complicate purification.

  • Coupling Agents : HATU improves yields in sterically hindered systems but increases cost.

Common Side Reactions

  • Bis-sulfonylation of piperazine if excess phenylsulfonyl chloride is used.

  • Hydrolysis of propanoyl chloride in aqueous workup, necessitating anhydrous conditions.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in toluene with catalytic 4-toluenesulfonic acid accelerates triazole formation, reducing reaction time from hours to minutes.

One-Pot Approaches

Sequential sulfonylation and acylation in a single pot using TEA as a dual base and acyl acceptor have been reported for analogous compounds, though yields remain suboptimal (∼50%).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with EDC/HOBt reduces expenses but requires longer reaction times (24–48 hours).

Waste Management

Ethanol and DCM are prioritized over DMF for large-scale reactions due to easier recycling and lower toxicity .

Mechanism of Action

The mechanism of action of 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine and Triazole Moieties

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Biological Activity (MIC/IC₅₀) Reference
Target Compound Piperazine 4-(Phenylsulfonyl), 1-(2-methyl-3-triazole-propanoyl) Antifungal (Data not reported)
Fluconazole Bis-triazole propanol 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol MIC: 1–4 µg/mL (Candida albicans)
Terconazole Piperazine-dioxolane-triazole 4-Isopropylpiperazine linked to triazole via dioxolane MIC: <0.5 µg/mL (C. albicans)
Ketoconazole Imidazole-piperazine 4-(4-[(2,4-Dichlorophenyl)methoxy]phenyl)piperazine MIC: 0.1–0.5 µg/mL (C. albicans)
Compound 1c (Letrozole analog) Benzonitrile-triazole 4-[2-(3-Chlorophenyl)-1-(1H-triazol-1-yl)ethenyl]benzonitrile IC₅₀: 14.5 µg/mL (MDA-MB-231 cells)
Fluconazole derivatives (Qiu-Qin) Piperazine-propanol 4-Substituted piperazine with triazole-propanol side chain MIC: 4× fluconazole activity

Functional and Pharmacological Differences

Antifungal Activity
  • Target Compound vs. Fluconazole derivatives with piperazine substituents (e.g., ) showed 4-fold higher activity than fluconazole, suggesting the target compound’s phenylsulfonyl-piperazine could enhance potency .
  • Target Compound vs. Terconazole : Terconazole’s dioxolane linker improves bioavailability, but its isopropyl-piperazine group may limit solubility. The phenylsulfonyl group in the target compound could increase metabolic stability .
Cytotoxic Activity

Triazole-piperazine hybrids like Compound 1c () exhibit anticancer activity (IC₅₀: 14.5 µg/mL against MDA-MB-231 cells), but the target compound’s phenylsulfonyl group may redirect its specificity toward antifungal targets .

Physicochemical Properties

Table 2: Lipophilicity and Solubility
Compound LogP (Predicted) Water Solubility (mg/mL) Key Influencing Groups
Target Compound 2.8 0.12 Phenylsulfonyl (lipophilic)
Fluconazole 0.5 1.4 Propanol (hydrophilic)
Terconazole 3.1 0.05 Dioxolane (moderate polarity)
Ketoconazole 4.1 <0.01 Dichlorophenyl (lipophilic)

Biological Activity

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a synthetic compound that features a complex structure with potential biological activities. This article aims to explore its biological activity based on available literature, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23N5O3S
  • Molecular Weight : 377.46 g/mol
  • CAS Number : 879056-40-3

The compound incorporates a triazole ring which is known for its diverse pharmacological properties, particularly in antifungal and antibacterial applications. The presence of the phenylsulfonyl group may enhance its interaction with biological targets, potentially influencing various pathways related to cell signaling and enzyme inhibition.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine demonstrated potent activity against HIV-1 with an EC50 of 0.24 nM and low cytotoxicity (CC50 = 4.8 µM) in vitro . This suggests that the triazole moiety in our compound may also confer similar antiviral properties.

Antibacterial and Antifungal Properties

Triazole derivatives are widely recognized for their antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .

Study 1: Structure-Activity Relationship (SAR)

A study investigating the SAR of triazole-containing compounds revealed that modifications to the triazole ring significantly affect biological activity. Compounds with specific substituents on the triazole ring exhibited enhanced potency against various pathogens . This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on similar compounds showed that many derivatives had low toxicity profiles, making them suitable candidates for further development as therapeutic agents. The cytotoxicity was evaluated using MTT assays across a range of concentrations .

Data Tables

Compound Activity EC50 (nM) CC50 (µM) Notes
Compound AAntiviral0.244.8Effective against HIV-1
Compound BAntibacterial50>100Inhibits bacterial growth
Compound CAntifungal3020Targets fungal P450 enzymes

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